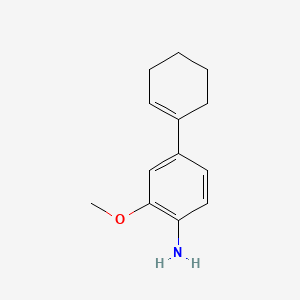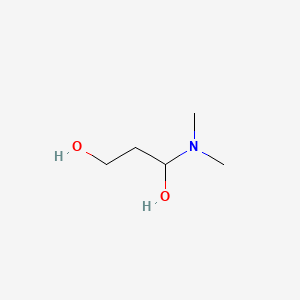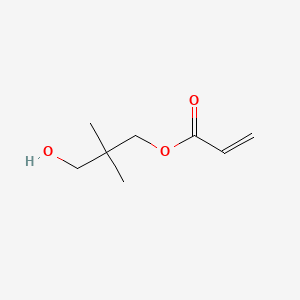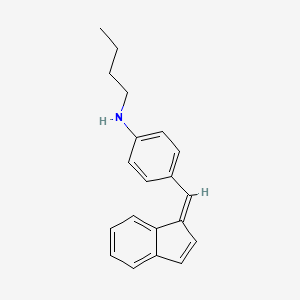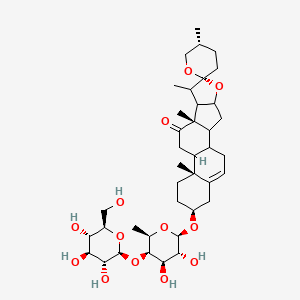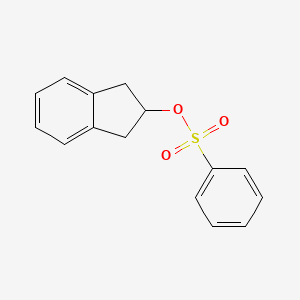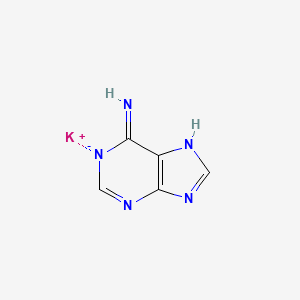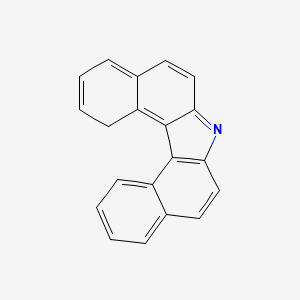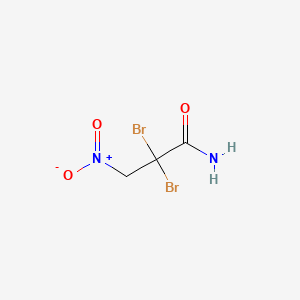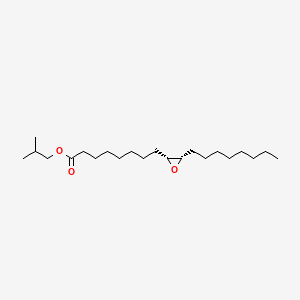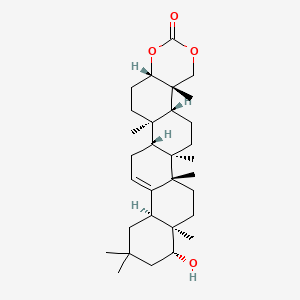
Soyasapogenol G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Soyasapogenol G is a triterpenoid saponin aglycone derived from soybeans (Glycine max). It belongs to the oleanane-type triterpenoid saponins, which are known for their diverse biological activities and health benefits. This compound is one of the many soyasaponins found in soybeans, contributing to the plant’s medicinal and nutritional properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of soyasapogenol G involves several steps, starting from the basic triterpenoid skeleton. The process typically includes:
Oxidation and Hydroxylation: Introduction of hydroxyl groups at specific positions on the triterpenoid backbone.
Glycosylation: Attachment of sugar moieties to the hydroxyl groups, forming the saponin structure.
Purification: Isolation and purification of the desired this compound compound using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction and purification from soybean seeds. The process involves:
Extraction: Using solvents like ethanol or methanol to extract saponins from soybean meal.
Hydrolysis: Breaking down the saponins to release the aglycone, this compound.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the compound.
化学反应分析
Types of Reactions: Soyasapogenol G undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation Products: Hydroxylated derivatives of this compound.
Reduction Products: Reduced forms of this compound with fewer oxygen atoms.
Substitution Products: Derivatives with substituted functional groups.
科学研究应用
Soyasapogenol G has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and cardioprotective properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
作用机制
The mechanism of action of soyasapogenol G involves several molecular targets and pathways:
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways like PI3K/Akt and MAPK.
Cardioprotective Effects: Reduction of oxidative stress and improvement of lipid metabolism, leading to enhanced cardiovascular health.
相似化合物的比较
Soyasapogenol G can be compared with other similar compounds, such as:
Soyasapogenol A: Another triterpenoid saponin aglycone with similar biological activities but different structural features.
Soyasapogenol B: Known for its anti-inflammatory and hepatoprotective properties, differing in its glycosylation pattern.
Oleanolic Acid: A widely studied triterpenoid with overlapping health benefits but distinct structural characteristics.
Uniqueness of this compound: this compound stands out due to its specific glycosylation pattern and unique biological activities, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
175889-41-5 |
|---|---|
分子式 |
C31H48O4 |
分子量 |
484.7 g/mol |
IUPAC 名称 |
(1R,2R,5S,10S,11R,14R,15S,18R,19R,23S)-19-hydroxy-2,10,14,15,18,21,21-heptamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-en-7-one |
InChI |
InChI=1S/C31H48O4/c1-26(2)16-20-19-8-9-22-28(4)12-11-24-29(5,18-34-25(33)35-24)21(28)10-13-31(22,7)30(19,6)15-14-27(20,3)23(32)17-26/h8,20-24,32H,9-18H2,1-7H3/t20-,21+,22+,23+,24-,27+,28-,29+,30+,31+/m0/s1 |
InChI 键 |
VGUXTTIZYZLKKE-SRVWHTAOSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@@]([C@@H]1CC[C@@]4([C@@H]2CC=C5[C@]4(CC[C@@]6([C@H]5CC(C[C@H]6O)(C)C)C)C)C)(COC(=O)O3)C |
规范 SMILES |
CC1(CC2C3=CCC4C5(CCC6C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(COC(=O)O6)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


